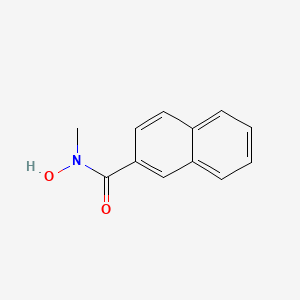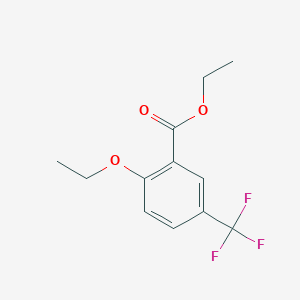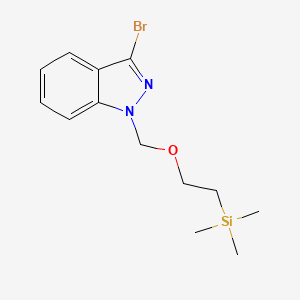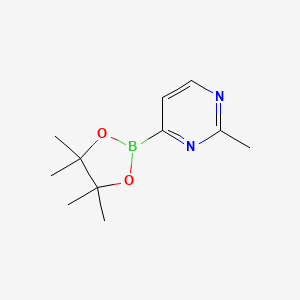![molecular formula C10H10ClN3O B13980236 2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13980236.png)
2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with a chlorine atom at the 2-position and an isopropyl group at the 8-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the Knoevenagel condensation, followed by cyclization. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation and cyclization reactions. The use of 4,6-dichloropyrimidine-5-carbaldehyde in such reactions opens new possibilities for subsequent modification of the heterocyclic system .
化学反応の分析
Types of Reactions
2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form C5–C6 unsaturated systems with higher biological activity.
Reduction: Reduction reactions can modify the functional groups attached to the pyrido[2,3-d]pyrimidine core.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine atom at the 2-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DMSO, reducing agents, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
作用機序
The mechanism of action of 2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of specific enzymes, particularly tyrosine kinases. These enzymes catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins, which is a crucial step in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cell signaling and proliferation, making it a potential candidate for cancer therapy .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one include:
2-Amino-substituted pyrido[2,3-d]pyrimidin-7-ones: These compounds act as inhibitors of various kinases and have shown potential in cancer therapy.
2-Chloro-thieno[2,3-d]pyrimidine derivatives: These compounds exhibit antimicrobial and anticancer activities.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can lead to unique interactions with biological targets. The presence of the chlorine atom and the isopropyl group can influence the compound’s binding affinity and selectivity towards specific enzymes, making it a valuable scaffold for drug development .
特性
分子式 |
C10H10ClN3O |
|---|---|
分子量 |
223.66 g/mol |
IUPAC名 |
2-chloro-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H10ClN3O/c1-6(2)14-8(15)4-3-7-5-12-10(11)13-9(7)14/h3-6H,1-2H3 |
InChIキー |
OOBQMVWMLYNFFS-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=O)C=CC2=CN=C(N=C21)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


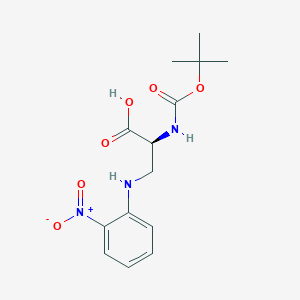
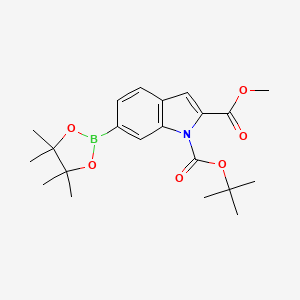

![4,8-Methanothiazolo[5,4-c]azocine(9CI)](/img/structure/B13980189.png)

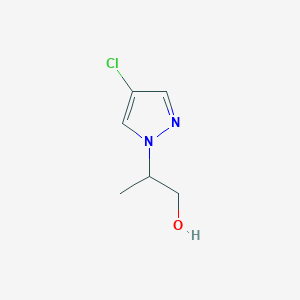
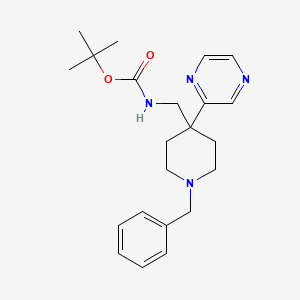
![2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione](/img/structure/B13980203.png)
![3-{8-[(3,4-Dimethoxyphenyl)amino]imidazo[1,2-A]pyrazin-6-Yl}benzamide](/img/structure/B13980209.png)

